molecular formula C22H28N2O3 B273647 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

Numéro de catalogue B273647
Poids moléculaire: 368.5 g/mol
Clé InChI: CQIZASIYJPTXSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione, also known as CTX-0294885, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mécanisme D'action

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is involved in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione can modulate the expression of genes involved in these processes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been shown to have potent anti-inflammatory effects in various preclinical models, including mouse models of rheumatoid arthritis and inflammatory bowel disease. In addition, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The exact biochemical and physiological effects of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione are still being studied, but it is believed to modulate the expression of genes involved in cell growth, differentiation, and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is its potency and selectivity for BRD4, making it a valuable tool for studying the role of this protein in various biological processes. 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has also shown good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is its relatively low solubility in aqueous solutions, which may pose challenges for certain experiments.

Orientations Futures

There are several future directions for the study of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione, including the development of new formulations with improved solubility, the evaluation of its efficacy in various disease models, and the identification of potential biomarkers for patient selection. In addition, the role of BRD4 in various biological processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Conclusion
In summary, 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. Its potent anti-inflammatory and anti-tumor effects make it a valuable tool for studying the role of BRD4 in various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione involves several steps, including the preparation of cyclohexylamine, the formation of tricyclic intermediate, and the introduction of acetyl groups. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis method has been optimized to achieve high yields and purity of the final product.

Applications De Recherche Scientifique

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that 13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione has potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.

Propriétés

Nom du produit

13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione

Formule moléculaire

C22H28N2O3

Poids moléculaire

368.5 g/mol

Nom IUPAC

13-acetyl-5-cyclohexyl-1,13-diazatricyclo[10.3.1.02,7]hexadeca-2(7),3,5-triene-8,16-dione

InChI

InChI=1S/C22H28N2O3/c1-15(25)23-12-13-24-19-11-10-17(16-6-3-2-4-7-16)14-18(19)21(26)9-5-8-20(23)22(24)27/h10-11,14,16,20H,2-9,12-13H2,1H3

Clé InChI

CQIZASIYJPTXSH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CCCC1C2=O

SMILES canonique

CC(=O)N1CCN2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CCCC1C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.